

An In-depth Technical Guide to 2-Phenyl-D5-ethyl Isothiocyanate

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Compound of Interest

Compound Name: 2-Phenyl-D5-ethyl isothiocyanate

Cat. No.: B12311603

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of **2-Phenyl-D5-ethyl isothiocyanate**, a deuterated analogue of the naturally occurring chemopreventive agent, phenethyl isothiocyanate (PEITC). This document is intended for researchers, scientists, and professionals in the field of drug development and biomedical research.

Core Chemical Properties

2-Phenyl-D5-ethyl isothiocyanate is a stable, isotopically labeled form of phenethyl isothiocyanate where the five hydrogen atoms on the phenyl ring are replaced with deuterium. This labeling is crucial for its use in metabolic studies and as an internal standard in quantitative analyses.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of **2-Phenyl-D5-ethyl isothiocyanate** and its non-deuterated analogue for comparison.

Table 1: Chemical Identifiers and Molecular Properties

Property	2-Phenyl-D5-ethyl Isothiocyanate	Phenethyl Isothiocyanate (for reference)
CAS Number	912627-98-6[1][2][3]	2257-09-2[1][4]
Molecular Formula	C ₉ H ₄ D ₅ NS or C ₆ D ₅ CH ₂ CH ₂ NCS	C ₉ H ₉ NS
Molecular Weight	168.27 g/mol	163.24 g/mol
Isotopic Enrichment	98 atom % D	N/A
SMILES	[2H]c1c([2H])c([2H])c(CCN=C=S)c([2H])c1[2H]	S=C=NCCc1ccccc1
InChI	InChI=1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2/i1D,2D,3D,4D,5D	1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2

Table 2: Physical and Spectroscopic Properties (Reference data from Phenethyl Isothiocyanate)

Property	Value
Appearance	Colorless to pale yellow clear liquid
Boiling Point	139-140 °C at 11 mmHg
Density	1.094 g/mL at 25 °C
Refractive Index	n ₂₀ /D 1.5888
Solubility	Soluble in alcohol; water solubility 110 mg/L at 20 °C
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.34-7.17 (m, 5H), 3.66 (t, J=6.8 Hz, 2H), 2.93 (t, J=6.8 Hz, 2H)
¹³ C NMR (CDCl ₃ , 25.16 MHz)	δ 137.9, 130.8, 128.9, 128.6, 126.8, 45.7, 35.8
Mass Spectrum (EI)	m/z 163 (M ⁺), 105, 91

Experimental Protocols

Synthesis of Isothiocyanates from Primary Amines

A general and facile one-pot protocol for the preparation of isothiocyanates from their corresponding primary amines under aqueous conditions has been developed. This method can be adapted for the synthesis of **2-Phenyl-D5-ethyl isothiocyanate** from 2-Phenyl-D5-ethylamine.

Methodology:

- **In Situ Generation of Dithiocarbamate Salt:** The primary amine (1 equivalent) is reacted with carbon disulfide (CS_2 , 1.1-2 equivalents) in the presence of a base (e.g., NaOH or triethylamine) in an aqueous or biphasic solvent system at room temperature. The reaction progress is monitored until the complete disappearance of the starting amine.
- **Desulfurylation:** The reaction mixture is cooled (e.g., to 0 °C), and a desulfurylation reagent is added. Common reagents include cyanuric chloride (TCT) or tosyl chloride. The choice of reagent and solvent can be optimized for the specific substrate.
- **Work-up:** After the reaction is complete, the mixture is typically basified to dissolve any byproducts. The isothiocyanate product is then extracted with an organic solvent (e.g., CH_2Cl_2), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude isothiocyanate can be purified by distillation under reduced pressure or by column chromatography.

This synthetic approach is advantageous due to its operational simplicity and the use of readily available and less toxic reagents compared to traditional methods involving thiophosgene.

Applications in Research and Drug Development

The non-deuterated form of this compound, phenethyl isothiocyanate (PEITC), is a well-studied natural product found in cruciferous vegetables with potent anti-cancer properties. **2-Phenyl-D5-ethyl isothiocyanate** serves as a valuable tool in studying the pharmacokinetics and metabolism of PEITC. The deuterium labeling allows for its differentiation from endogenous PEITC and its metabolites in biological samples, typically by mass spectrometry.

PEITC has been shown to exert its anti-cancer effects through the modulation of multiple signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.

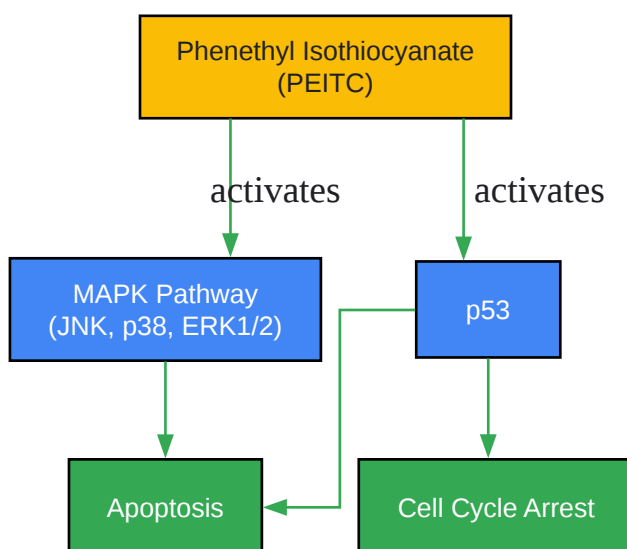
Key Signaling Pathways Modulated by Phenethyl Isothiocyanate

The following diagrams illustrate the key signaling pathways affected by PEITC.



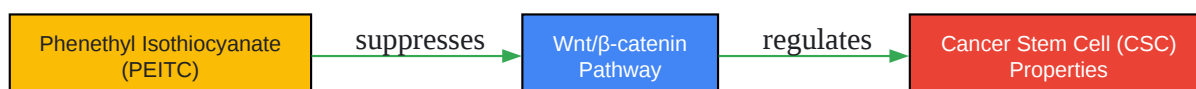
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Caption: PEITC inhibits the PI3K/Akt/NF-κB signaling pathway.



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Caption: PEITC activates MAPK and p53 pathways to induce apoptosis.

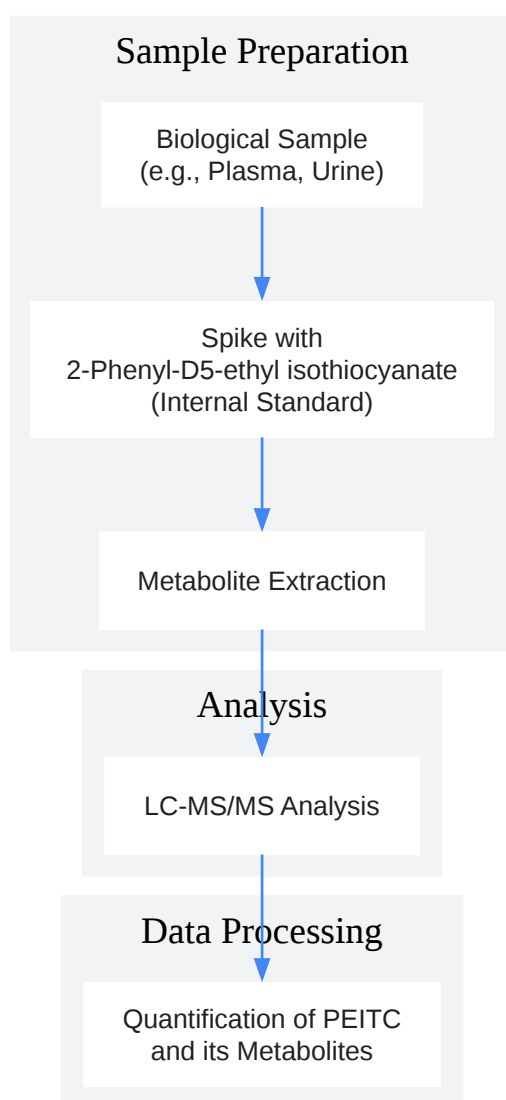


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Caption: PEITC suppresses the Wnt/ β -catenin pathway in cancer stem cells.

Experimental Workflow for Metabolomic Analysis

The use of **2-Phenyl-D5-ethyl isothiocyanate** is particularly relevant in quantitative metabolomic studies using mass spectrometry. The following diagram outlines a typical experimental workflow.



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Caption: Workflow for quantitative analysis using a deuterated standard.

Conclusion

2-Phenyl-D5-ethyl isothiocyanate is an indispensable tool for researchers investigating the therapeutic potential of phenethyl isothiocyanate. Its primary application lies in providing accurate and reliable quantitative data in complex biological matrices, thereby facilitating a deeper understanding of the pharmacokinetics, metabolism, and mechanisms of action of this promising anti-cancer agent. The continued use of such isotopically labeled compounds will be crucial in the clinical development of PEITC and other natural product-based therapeutics.

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